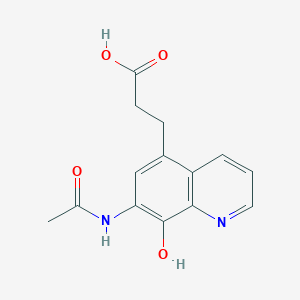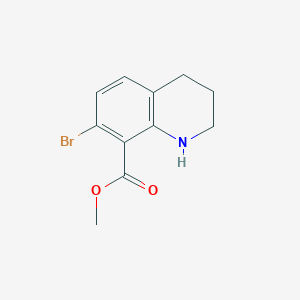
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but lacks the bromine atom at the 7-position.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the carboxylate group.
Uniqueness
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of the bromine atom at the 7-position and the carboxylate group at the 8-position. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
QCEJJTCPDLWJHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1NCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
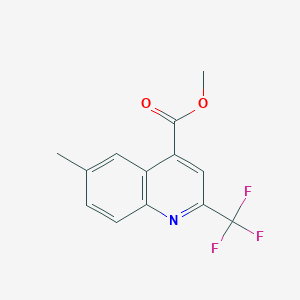
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
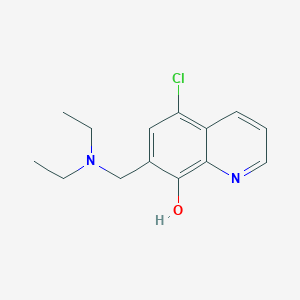
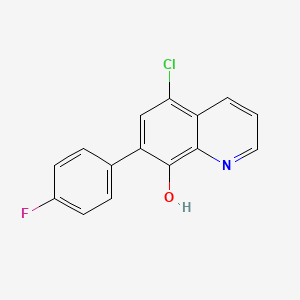
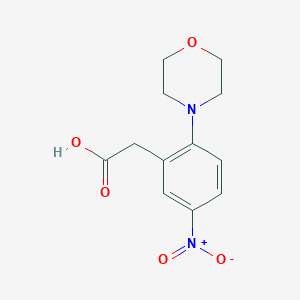
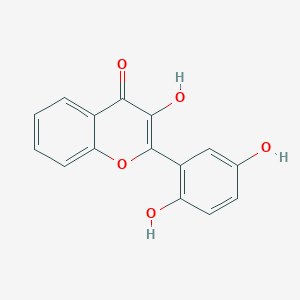


![2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851731.png)
